2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
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Overview
Description
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a piperazine ring substituted with a difluorophenyl group and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 1-benzylpiperazine with 3,4-difluorobenzyl chloride under basic conditions.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxypyrimidine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxyphenyl
Uniqueness
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
Molecular Formula |
C16H18F2N4O |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C16H18F2N4O/c1-23-15-4-5-19-16(20-15)22-8-6-21(7-9-22)11-12-2-3-13(17)14(18)10-12/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
HOXGSDHBVALONE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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